molecular formula C6H6N2O2 B026353 4-Oxo-1,4-dihydropyridine-2-carboxamide CAS No. 100047-35-6

4-Oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B026353
CAS No.: 100047-35-6
M. Wt: 138.12 g/mol
InChI Key: LETSXPSXBBJUSY-UHFFFAOYSA-N
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Description

4-Hydroxypicolinamide is an organic compound with the molecular formula C6H6N2O2 It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypicolinamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of 4-hydroxypicolinamide often involves the use of copper-catalyzed coupling reactions. For instance, the combination of copper and oxalamides (or 4-hydroxypicolinamides) provides a powerful catalytic system for the coupling of sulfonamides with (hetero)aryl halides. This method allows for the efficient production of 4-hydroxypicolinamide on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-hydroxypicolinamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby disrupting essential biochemical processes in microorganisms. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypicolinamide is unique due to its specific positioning of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETSXPSXBBJUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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